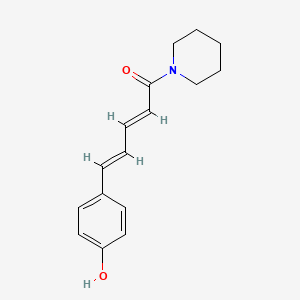
Coumaperine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumaperine is a N-acylpiperidine.
This compound is a natural product found in Piper nigrum with data available.
Applications De Recherche Scientifique
Chemopreventive Effects
Research has demonstrated that coumaperine exhibits significant chemopreventive properties. A study investigated its effects against hepatocarcinogenesis in male F344 rats. The results indicated that this compound administration at a dose of 100 mg/kg/day reduced the number and area of glutathione S-transferase placental form (GST-P)-positive hepatocellular foci, suggesting its potential to inhibit the initiation of liver cancer. The study highlighted that this compound may modulate cell proliferation, contributing to its protective effects against carcinogenesis .
Antibacterial Activity
This compound and its synthetic derivatives have been evaluated for their antibacterial properties, particularly their ability to inhibit quorum sensing and the NF-κB signaling pathway in bacteria. A recent study tested 32 synthetic derivatives of this compound, revealing that several compounds exhibited high quorum sensing inhibition and NF-κB inhibitory activities without significant cytotoxicity. For instance, compounds such as CP-154 demonstrated the ability to inhibit bacterial growth while also reducing NF-κB activation, indicating their potential as therapeutic agents against bacterial infections .
Enzyme Inhibition
This compound has also shown promise in enzyme inhibition assays. It was evaluated for its ability to inhibit α-glucosidase and lipase activities, which are crucial in managing diabetes and obesity, respectively. The inhibition assays indicated that this compound could effectively inhibit these enzymes, suggesting its application in metabolic disorder management .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Case Study 1: Hepatocarcinogenesis Prevention
In a controlled animal study, this compound was administered prior to the induction of hepatocarcinogenesis using diethylnitrosamine (DEN). The results indicated a statistically significant reduction in liver tumor markers, supporting its role as a chemopreventive agent.
Case Study 2: Antibacterial Efficacy
A series of synthetic derivatives were tested against various bacterial strains. CP-154 was particularly noted for its dual action of inhibiting both quorum sensing and bacterial growth, highlighting the potential for developing new antibacterial therapies based on this compound derivatives.
Propriétés
Numéro CAS |
76733-91-0 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
(2E,4E)-5-(4-hydroxyphenyl)-1-piperidin-1-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H19NO2/c18-15-10-8-14(9-11-15)6-2-3-7-16(19)17-12-4-1-5-13-17/h2-3,6-11,18H,1,4-5,12-13H2/b6-2+,7-3+ |
Clé InChI |
QDAARMDLSCDBFU-YPCIICBESA-N |
SMILES |
C1CCN(CC1)C(=O)C=CC=CC2=CC=C(C=C2)O |
SMILES isomérique |
C1CCN(CC1)C(=O)/C=C/C=C/C2=CC=C(C=C2)O |
SMILES canonique |
C1CCN(CC1)C(=O)C=CC=CC2=CC=C(C=C2)O |
Synonymes |
coumaperine N-5-(4-hydroxyphenyl)-2E,4E-pentadienoylpiperidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















